(4-Hydroxy-2,6-dimethyl-3-nitrophenyl)(phenyl)methanone
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Overview
Description
Methanone, (4-hydroxy-2,6-dimethyl-3-nitrophenyl)phenyl- is an organic compound characterized by its unique structure, which includes a methanone group attached to a phenyl ring substituted with a 4-hydroxy-2,6-dimethyl-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-hydroxy-2,6-dimethyl-3-nitrophenyl)phenyl- typically involves the reaction of 4-hydroxy-2,6-dimethyl-3-nitrobenzaldehyde with phenylmagnesium bromide, followed by oxidation to form the desired methanone compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-hydroxy-2,6-dimethyl-3-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, (4-hydroxy-2,6-dimethyl-3-nitrophenyl)phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (4-hydroxy-2,6-dimethyl-3-nitrophenyl)phenyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (4-hydroxy-3-nitrophenyl)phenyl-
- Methanone, (2,6-dimethyl-3-nitrophenyl)phenyl-
- Methanone, (4-hydroxy-2,6-dimethylphenyl)phenyl-
Uniqueness
Methanone, (4-hydroxy-2,6-dimethyl-3-nitrophenyl)phenyl- is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
100923-75-9 |
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Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(4-hydroxy-2,6-dimethyl-3-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C15H13NO4/c1-9-8-12(17)14(16(19)20)10(2)13(9)15(18)11-6-4-3-5-7-11/h3-8,17H,1-2H3 |
InChI Key |
NERATDXBXWCAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=CC=CC=C2)C)[N+](=O)[O-])O |
Origin of Product |
United States |
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